N1-{[3-CHLORO-5-METHOXY-4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}-1,2,3,4-TETRAZOLE-1,5-DIAMINE
Description
N1-{[3-CHLORO-5-METHOXY-4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}-1,2,3,4-TETRAZOLE-1,5-DIAMINE is a complex organic compound that features a tetrazole ring, a benzyl group, and a thiophene moiety
Properties
Molecular Formula |
C14H15ClN6O2S |
|---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
1-N-[[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]tetrazole-1,5-diamine |
InChI |
InChI=1S/C14H15ClN6O2S/c1-22-12-6-9(7-17-21-14(16)18-19-20-21)5-11(15)13(12)23-8-10-3-2-4-24-10/h2-6,17H,7-8H2,1H3,(H2,16,18,20) |
InChI Key |
CGDHFJQWFXVDRB-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNN2C(=NN=N2)N)Cl)OCC3=CC=CS3 |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNN2C(=NN=N2)N)Cl)OCC3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{[3-CHLORO-5-METHOXY-4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}-1,2,3,4-TETRAZOLE-1,5-DIAMINE typically involves multiple steps:
Formation of the Benzyl Intermediate: The initial step involves the synthesis of the benzyl intermediate. This can be achieved by reacting 3-chloro-5-methoxy-4-hydroxybenzaldehyde with thiophen-2-ylmethanol in the presence of a base such as potassium carbonate (K~2~CO~3~) in a solvent like dimethylformamide (DMF).
Tetrazole Ring Formation: The benzyl intermediate is then reacted with sodium azide (NaN~3~) and ammonium chloride (NH~4~Cl) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to form the tetrazole ring.
Final Coupling: The final step involves coupling the tetrazole intermediate with a suitable amine, such as 1,5-diaminopentane, under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, using oxidizing agents like hydrogen peroxide (H~2~O~2~) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the nitro groups if present, using reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: The chloro group on the benzyl ring can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols, bases like NaOH or KOH
Major Products
Oxidation: Sul
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
